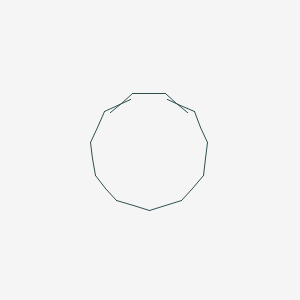

Cycloundeca-1,3-diene

Description

Structure

3D Structure

Properties

CAS No. |

6568-16-7 |

|---|---|

Molecular Formula |

C11H18 |

Molecular Weight |

150.26 g/mol |

IUPAC Name |

cycloundeca-1,3-diene |

InChI |

InChI=1S/C11H18/c1-2-4-6-8-10-11-9-7-5-3-1/h1-4H,5-11H2 |

InChI Key |

KGGDRNQJDOBVII-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC=CC=CCCC1 |

Origin of Product |

United States |

Foundational & Exploratory

Feasibility of (Z,Z)-Cycloundeca-1,3-diene Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for the stereoselective synthesis of (Z,Z)-cycloundeca-1,3-diene, a novel medium-sized carbocycle. Direct synthesis of this compound has not been reported in the literature; therefore, this document provides a comprehensive feasibility analysis based on well-established synthetic methodologies. The core of the proposed synthesis is a Z-selective Ring-Closing Metathesis (RCM) of a novel acyclic precursor, (Z)-undeca-1,5,10-triene. This guide details the proposed multi-step synthesis of the precursor, the critical RCM cyclization step, and predicted analytical data for the target molecule. All quantitative data are summarized in tables, and detailed experimental protocols for key transformations are provided based on analogous reactions. Logical workflows and reaction mechanisms are illustrated using diagrams.

Introduction

Medium-sized rings, particularly those containing specific stereochemical arrangements of double bonds, are important structural motifs in a variety of biologically active natural products and pharmaceutical agents. The conformational constraints and unique topology of these rings can lead to high binding affinities and selectivities for biological targets. (Z,Z)-Cycloundeca-1,3-diene represents an unexplored scaffold that could offer novel properties for applications in drug discovery and materials science. This guide proposes a feasible and stereocontrolled synthesis of this target molecule.

Proposed Synthetic Strategy

The retrosynthetic analysis for (Z,Z)-cycloundeca-1,3-diene points to (Z)-undeca-1,5,10-triene as a suitable precursor for a Ring-Closing Metathesis (RCM) reaction. The synthesis of this precursor can be envisioned through a convergent approach, coupling two smaller fragments.

Retrosynthetic Analysis:

Caption: Retrosynthetic analysis of (Z,Z)-cycloundeca-1,3-diene.

Synthesis of the Acyclic Precursor: (Z)-Undeca-1,5,10-triene

The synthesis of the acyclic precursor is proposed to be a three-step process starting from commercially available materials.

Step 1: Synthesis of (Z)-Hept-4-en-1,7-diol

A Z-selective Wittig reaction between propanal and the ylide derived from (4-hydroxybutyl)triphenylphosphonium bromide would yield the desired (Z)-hept-4-en-1,7-diol.

Step 2: Ditosylation of (Z)-Hept-4-en-1,7-diol

The diol is then converted to the corresponding ditosylate to create good leaving groups for the subsequent coupling reaction.

Step 3: Coupling with Vinylmagnesium Bromide

A double substitution reaction with vinylmagnesium bromide would afford the target precursor, (Z)-undeca-1,5,10-triene.

Proposed Experimental Protocols

The following are detailed experimental protocols for the key steps of the proposed synthesis, based on analogous reactions found in the literature.

Protocol for Z-Selective Wittig Reaction

-

Reaction: Propanal + (4-hydroxybutyl)triphenylphosphonium bromide → (Z)-Hept-4-en-1,7-diol

-

Procedure: To a stirred suspension of (4-hydroxybutyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF at -78 °C under an argon atmosphere, is added n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. The resulting deep red solution is stirred for 1 hour at -78 °C. A solution of propanal (1.0 eq) in anhydrous THF is then added dropwise. The reaction mixture is stirred for 4 hours at -78 °C and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous NH4Cl and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford (Z)-hept-4-en-1,7-diol.

Protocol for Z-Selective Ring-Closing Metathesis

-

Reaction: (Z)-Undeca-1,5,10-triene → (Z,Z)-Cycloundeca-1,3-diene

-

Procedure: To a solution of (Z)-undeca-1,5,10-triene (1.0 eq) in anhydrous and degassed dichloromethane (0.005 M) under an argon atmosphere, is added a solution of a Z-selective Grubbs-type catalyst (e.g., Grubbs Z-selective catalyst, 5 mol%) in dichloromethane. The reaction mixture is stirred at reflux for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography (silica gel, hexanes) to yield (Z,Z)-cycloundeca-1,3-diene.

Predicted Quantitative Data

The following tables summarize the expected quantitative data for the key compounds in the proposed synthesis, based on typical yields and spectroscopic data for similar molecules.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Yield (%) |

| (Z)-Hept-4-en-1,7-diol | C₇H₁₄O₂ | 130.18 | 75-85 |

| (Z)-Undeca-1,5,10-triene | C₁₁H₁₈ | 150.26 | 60-70 |

| (Z,Z)-Cycloundeca-1,3-diene | C₁₁H₁₈ | 150.26 | 50-65 |

Table 1: Predicted Yields for the Synthetic Sequence.

| Compound | ¹H NMR (predicted, CDCl₃, 400 MHz) | ¹³C NMR (predicted, CDCl₃, 100 MHz) |

| (Z)-Undeca-1,5,10-triene | δ 5.85-5.75 (m, 1H), 5.45-5.35 (m, 2H), 5.05-4.95 (m, 4H), 2.20-2.10 (m, 4H), 2.05-1.95 (m, 4H), 1.45-1.35 (m, 2H) | δ 138.5, 132.0, 130.5, 128.5, 115.0, 114.5, 33.5, 32.0, 29.0, 28.5, 27.0 |

| (Z,Z)-Cycloundeca-1,3-diene | δ 6.10-6.00 (m, 2H), 5.50-5.40 (m, 2H), 2.30-2.20 (m, 4H), 1.60-1.40 (m, 10H) | δ 130.0, 128.5, 30.0, 29.5, 28.0, 27.5, 26.0 |

Table 2: Predicted NMR Spectroscopic Data.

Visualizations

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of (Z,Z)-cycloundeca-1,3-diene.

Catalytic Cycle of Z-Selective Ring-Closing Metathesis

Caption: Catalytic cycle for Ring-Closing Metathesis.

Conclusion

The synthesis of (Z,Z)-cycloundeca-1,3-diene is deemed highly feasible through the proposed multi-step pathway. The key transformation, a Z-selective Ring-Closing Metathesis, is a powerful and well-documented reaction for the formation of medium-sized rings with high stereocontrol. While the specific substrate for this reaction is novel, the application of modern catalytic methods should provide access to the target molecule in reasonable yields. The successful synthesis of (Z,Z)-cycloundeca-1,3-diene would provide a valuable new molecular scaffold for exploration in medicinal chemistry and materials science. Further experimental validation is required to optimize the proposed reaction conditions and fully characterize the target compound.

(E,Z)-Cycloundeca-1,3-diene: A Technical Guide to Structural Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and techniques required for the structural characterization of (E,Z)-cycloundeca-1,3-diene. Given the limited specific literature on this particular isomer, this document outlines a systematic approach based on established principles of stereochemistry, conformational analysis of medium-sized rings, and advanced spectroscopic techniques. It serves as a blueprint for researchers undertaking the synthesis and characterization of this and related cyclic diene systems.

Introduction to (E,Z)-Cycloundeca-1,3-diene

(E,Z)-cycloundeca-1,3-diene is a medium-sized cyclic hydrocarbon containing an eleven-membered ring with a conjugated diene system. The designation (E,Z) specifies the geometry of the double bonds at positions 1 and 3. The structural characterization of such molecules is challenging due to the inherent conformational flexibility of the large ring and the potential for interconversion between multiple stable or semi-stable conformations. A thorough understanding of its three-dimensional structure is crucial for predicting its reactivity and potential applications in areas such as natural product synthesis and drug development.

Hypothetical Synthesis Pathway

A plausible synthetic route to (E,Z)-cycloundeca-1,3-diene could involve a ring-closing metathesis (RCM) reaction, a powerful tool for the formation of medium and large rings. The following diagram outlines a conceptual synthetic workflow.

Caption: Conceptual synthetic pathway for (E,Z)-cycloundeca-1,3-diene.

Experimental Protocols for Structural Elucidation

A multi-technique approach is essential for the unambiguous structural characterization of (E,Z)-cycloundeca-1,3-diene. The following experimental workflow is proposed.

Caption: Workflow for the structural elucidation of (E,Z)-cycloundeca-1,3-diene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the connectivity and stereochemistry of organic molecules in solution.

-

Protocol:

-

Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).

-

Acquire ¹H NMR and ¹³C NMR spectra to identify the number and types of protons and carbons.

-

Perform 2D NMR experiments:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, crucial for establishing the overall carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is vital for assigning the (E) and (Z) geometries of the double bonds and for conformational analysis.

-

-

Mass Spectrometry (MS)

-

Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Analyze using a high-resolution mass spectrometer (e.g., ESI-TOF, Orbitrap).

-

The accurate mass measurement will confirm the elemental composition (C₁₁H₁₈).

-

X-ray Crystallography

If a single crystal of sufficient quality can be grown, X-ray diffraction provides unambiguous proof of the molecular structure in the solid state.

-

Protocol:

-

Grow single crystals by slow evaporation of a solution, vapor diffusion, or cooling.

-

Mount a suitable crystal on the diffractometer.

-

Collect diffraction data, typically at low temperature (e.g., 100 K) to minimize thermal motion.

-

Solve and refine the crystal structure to obtain precise bond lengths, bond angles, and torsion angles.

-

Predicted Spectroscopic and Structural Data

The following tables summarize the expected quantitative data for (E,Z)-cycloundeca-1,3-diene, based on known values for similar conjugated dienes and medium-sized rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| C1 | 5.8 - 6.2 | 125 - 135 | Olefinic proton, part of the (E) double bond |

| C2 | 6.0 - 6.5 | 128 - 138 | Olefinic proton |

| C3 | 5.5 - 5.9 | 120 - 130 | Olefinic proton, part of the (Z) double bond |

| C4 | 5.7 - 6.1 | 123 - 133 | Olefinic proton |

| C5 | 2.0 - 2.4 | 25 - 35 | Allylic protons |

| C6-C10 | 1.2 - 1.8 | 20 - 30 | Aliphatic protons within the ring |

| C11 | 2.0 - 2.4 | 25 - 35 | Allylic protons |

Table 2: Predicted Key Structural Parameters (from X-ray or Computation)

| Parameter | Predicted Value | Notes |

| C1=C2 Bond Length | 1.33 - 1.35 Å | Typical C=C double bond |

| C2-C3 Bond Length | 1.45 - 1.48 Å | Single bond between two double bonds |

| C3=C4 Bond Length | 1.33 - 1.35 Å | Typical C=C double bond |

| C1-C2-C3-C4 Torsion Angle | ~180° (s-trans) or ~0° (s-cis) | The large ring may allow for either conformation |

| C-C-C Bond Angles (sp³) | 110 - 115° | May deviate from ideal 109.5° due to ring strain |

Conformational Analysis

Medium-sized rings (8-11 members) are known to be conformationally complex due to transannular strain (steric interactions across the ring) and torsional strain.[1] (E,Z)-cycloundeca-1,3-diene is expected to exist as a mixture of several rapidly interconverting conformers in solution at room temperature.

The logical approach to understanding its conformational landscape is a combination of computational modeling and experimental validation.

Caption: Logical workflow for the conformational analysis of (E,Z)-cycloundeca-1,3-diene.

Low-temperature NMR studies could potentially "freeze out" individual conformers, allowing for their individual characterization.[2] The observation of multiple sets of peaks at low temperatures would provide direct evidence for the presence of multiple stable conformations.

Conclusion

The structural characterization of (E,Z)-cycloundeca-1,3-diene requires a rigorous and integrated analytical approach. While challenging due to its conformational flexibility, a combination of high-resolution NMR spectroscopy, mass spectrometry, and computational modeling can provide a detailed picture of its structure and dynamic behavior in solution. In the solid state, single-crystal X-ray diffraction remains the gold standard for unambiguous structural determination. This guide provides the necessary framework for researchers to successfully elucidate the structure of this and other complex cyclic molecules.

References

The Discovery, Isolation, and Biological Significance of Cycloundecadiene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and biological activities of cycloundecadiene derivatives, with a specific focus on the naturally occurring germacranolide sesquiterpene lactones, costunolide and parthenolide. These compounds, characterized by their eleven-membered carbocyclic ring, have garnered significant interest in the scientific community for their potent anti-inflammatory and anticancer properties. This document details the experimental protocols for their extraction from natural sources, the synthesis of novel derivatives, and their modulation of key cellular signaling pathways.

Discovery and Natural Sources

The journey into the world of cycloundecadiene derivatives began with the isolation of costunolide from the roots of Saussurea lappa (costus root), a plant with a long history in traditional medicine.[1][2][3][4] Subsequent research led to the discovery of a diverse family of related compounds, known as germacranolides, in various plant species. Parthenolide, another prominent member of this class, is primarily isolated from the leaves and flowers of feverfew (Tanacetum parthenium).[5][6][7] These natural products serve as the foundation for the exploration of the chemical and biological diversity of cycloundecadiene derivatives.

Isolation from Natural Sources

The isolation of costunolide and parthenolide from their respective plant matrices involves multi-step extraction and chromatographic purification processes. The efficiency of these processes is highly dependent on the choice of solvents and chromatographic techniques.

Isolation of Costunolide from Saussurea lappa

The extraction of costunolide from the powdered roots of Saussurea lappa is typically achieved using organic solvents. Methanol has been shown to be a highly effective solvent for this purpose.[4] The following protocol outlines a general procedure for the isolation and purification of costunolide:

Experimental Protocol: Isolation of Costunolide

-

Extraction:

-

Powdered roots of Saussurea lappa are extracted with methanol using sonication for 30 minutes.[3][4]

-

The mixture is then centrifuged at 4000 rpm for 20 minutes, and the supernatant is collected.[3][4]

-

This extraction process is repeated three to four times to ensure maximum yield.[3][4]

-

The collected supernatants are combined and concentrated under vacuum to yield a crude extract.[3]

-

-

Purification:

-

The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.[8]

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing costunolide are combined and further purified by high-speed counter-current chromatography (HSCCC) to yield pure costunolide.[2]

-

Isolation of Parthenolide from Tanacetum parthenium

Parthenolide is extracted from the dried, powdered flowering tops of Tanacetum parthenium. The following is a typical laboratory-scale isolation procedure:

Experimental Protocol: Isolation of Parthenolide

-

Extraction:

-

Purification:

-

The extract paste is dissolved in ethanol and filtered.[9]

-

The filtrate is treated with an adsorbent like activated charcoal and starch to decolorize it.[9]

-

The filter cake is then dissolved in an organic solvent mixture, filtered, concentrated, and dried to yield parthenolide.[9]

-

Further purification can be achieved using flash column chromatography.[5]

-

Synthesis of Cycloundecadiene Derivatives

The structural modification of naturally occurring cycloundecadiene derivatives has been a key strategy in the development of new therapeutic agents with enhanced potency and selectivity. The synthesis of 13-amino derivatives of costunolide has been shown to improve its cytotoxic activity against various cancer cell lines.[10]

Experimental Protocol: Synthesis of 13-Amino Costunolide Derivatives

-

A solution of costunolide in a suitable organic solvent is treated with a primary or secondary amine at room temperature.

-

The reaction mixture is stirred for a specified period, and the progress is monitored by TLC.

-

Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the desired 13-amino costunolide derivative.

A more complex total synthesis of (±)-epi-costunolide has also been achieved in seven steps, with a key step being a Nozaki–Hiyama–Kishi reaction.[11]

Quantitative Data

The following tables summarize the quantitative data related to the isolation, synthesis, and characterization of costunolide and its derivatives.

Table 1: Isolation and Synthesis Yields

| Compound | Source/Method | Yield | Reference |

| Costunolide | Saussurea lappa (Acetone Extract) | 1.32 - 1.42% | [1] |

| Parthenolide | Tanacetum parthenium | ~0.2% | [5] |

| (±)-epi-Costunolide | 7-Step Total Synthesis | 12% | [11] |

Table 2: Spectroscopic Data for Costunolide

| Technique | Key Signals | Reference |

| ¹³C-NMR | Characteristic signals for the lactone carbonyl and olefinic carbons. | [12][13] |

| MS (ESI) | Precursor-to-product ion transition m/z 233 -> 187. | [14] |

Biological Activities and Signaling Pathways

Costunolide and parthenolide have demonstrated significant biological activities, primarily as anti-inflammatory and anticancer agents. Their mechanism of action involves the modulation of key cellular signaling pathways, including the NF-κB and MAPK/ERK pathways.

Anti-inflammatory Activity

Both costunolide and parthenolide are potent inhibitors of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial regulator of the inflammatory response. By inhibiting this pathway, these compounds can reduce the production of pro-inflammatory cytokines and mediators.

References

- 1. Isolation and Quantitative Determination of Costunolide from Saussurea Root -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]

- 2. Purification of Sesquiterpenes from Saussurea Lappa Roots by High Speed Counter Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Estimation of Costunolide and Dehydrocostus Lactone in Saussurea lappa and its Polyherbal Formulations followed by their Stability Studies Using HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. CN105646515A - Preparation method of parthenolide - Google Patents [patents.google.com]

- 10. Synthesis of 13-amino costunolide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Seven-Step Synthesis of (±)-epi-Costunolide - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 12. Direct identification and quantitative determination of costunolide and dehydrocostuslactone in the fixed oil of Laurus novocanariensis by 13C-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Quantitative analysis of costunolide and dehydrocostuslactone in rat plasma by ultraperformance liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Investigations of Cycloundeca-1,3-diene Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloundeca-1,3-diene, a medium-sized cyclic diene, presents a fascinating subject for theoretical investigation due to its complex conformational landscape. The eleven-membered ring possesses significant flexibility, leading to a multitude of possible low-energy conformations for each stereoisomer. Furthermore, the two double bonds can exist in different cis/trans configurations, giving rise to a set of distinct stereoisomers. Understanding the relative stabilities, geometric parameters, and interconversion pathways of these isomers is crucial for predicting their reactivity and potential applications, particularly in the realm of medicinal chemistry and material science where molecular shape and energy are paramount.

This technical guide outlines the theoretical methodologies and computational workflows applicable to the in-depth study of this compound isomers. It is intended to provide researchers with a framework for conducting similar theoretical investigations.

Theoretical Methodologies

The theoretical study of flexible molecules like this compound isomers requires a multi-pronged approach, typically involving a combination of molecular mechanics and quantum mechanical calculations.

Conformational Search

Given the large number of degrees of freedom in an eleven-membered ring, a thorough conformational search is the essential first step. Molecular mechanics (MM) methods are well-suited for this task due to their computational efficiency.

Experimental Protocol: Molecular Mechanics Conformational Search

-

Force Field Selection: Employ a reliable force field such as MM3, MMFF94, or OPLS3. The choice of force field can influence the results, so it is advisable to test more than one.

-

Initial Structure Generation: Generate initial 3D structures for each possible stereoisomer of this compound (e.g., (1Z,3Z), (1E,3Z), (1Z,3E), (1E,3E)).

-

Search Algorithm: Utilize a systematic or stochastic conformational search algorithm. Common methods include:

-

Systematic Search: Rotates each rotatable bond by a defined increment. This can be computationally expensive for a ring of this size.

-

Stochastic/Monte Carlo Search: Randomly perturbs the geometry and accepts or rejects the new conformation based on its energy.

-

Molecular Dynamics (MD): Simulates the motion of the molecule at a given temperature, exploring different conformational states over time.

-

-

Energy Minimization: Each generated conformer is subjected to energy minimization to find the nearest local minimum on the potential energy surface.

-

Filtering: The resulting conformers are filtered based on an energy window (e.g., within 10-15 kcal/mol of the global minimum) and geometric uniqueness (e.g., using RMSD clustering).

Quantum Mechanical Calculations

The low-energy conformers identified from the molecular mechanics search should then be subjected to more accurate quantum mechanical (QM) calculations to refine their geometries and determine their relative energies.

Experimental Protocol: Quantum Mechanical Calculations

-

Method Selection: Density Functional Theory (DFT) is a popular choice due to its balance of accuracy and computational cost. The B3LYP functional is a common starting point. For higher accuracy, methods like M06-2X or double-hybrid functionals can be used. Ab initio methods like MP2 can also be employed.

-

Basis Set Selection: A Pople-style basis set like 6-31G(d) is often sufficient for initial geometry optimizations. For more accurate energy calculations, a larger basis set such as 6-311+G(d,p) or a correlation-consistent basis set like aug-cc-pVDZ is recommended.

-

Geometry Optimization: The geometry of each conformer is optimized at the chosen level of theory.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections to enthalpy and Gibbs free energy).

-

Single-Point Energy Calculations: To further refine the relative energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.

Data Presentation: Expected Quantitative Results

The results of the theoretical calculations should be summarized in a clear and concise manner to facilitate comparison between isomers. The following tables illustrate the type of data that would be generated.

Note: The data presented in these tables are hypothetical and for illustrative purposes only. They are based on typical values observed for similar cyclic dienes and are intended to demonstrate the expected format of the results from a computational study.

Table 1: Relative Energies of this compound Stereoisomers (Illustrative Data)

| Stereoisomer | Relative Electronic Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| (1Z,3Z) | 0.00 | 0.00 | 0.00 |

| (1E,3Z) | +2.5 | +2.3 | +2.8 |

| (1Z,3E) | +2.8 | +2.6 | +3.1 |

| (1E,3E) | +5.0 | +4.7 | +5.5 |

Table 2: Key Geometric Parameters of the Most Stable Conformer of (1Z,3Z)-Cycloundeca-1,3-diene (Illustrative Data)

| Parameter | Value |

| C1=C2 Bond Length (Å) | 1.34 |

| C3=C4 Bond Length (Å) | 1.35 |

| C2-C3 Bond Length (Å) | 1.46 |

| C1-C2-C3-C4 Dihedral Angle (°) | -10.5 |

| C2-C3-C4-C5 Dihedral Angle (°) | 165.2 |

Visualization of Computational Workflow

A clear workflow is essential for planning and executing a comprehensive theoretical study. The following diagram illustrates a typical workflow for the conformational analysis and energy ranking of this compound isomers.

Caption: Computational workflow for the theoretical study of this compound isomers.

Conclusion

The theoretical study of this compound isomers provides valuable insights into their conformational preferences and relative stabilities. A systematic approach, combining robust conformational searching with accurate quantum mechanical calculations, is essential for navigating the complex potential energy surface of these medium-sized rings. The methodologies and workflow presented in this guide offer a solid foundation for researchers to undertake such investigations, ultimately contributing to a deeper understanding of the structure-property relationships in this and related molecular systems. The data generated from these studies can be instrumental in the rational design of new molecules with specific three-dimensional structures and desired chemical properties.

Conformational Preferences of the Cycloundecane Ring System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cycloundecane ring, an eleven-membered carbocycle, represents a fascinating and challenging area of conformational analysis. As a medium-sized ring, it exhibits a complex interplay of torsional strain, angle strain, and transannular interactions, leading to a rich conformational landscape. Understanding these conformational preferences is of paramount importance in the fields of organic chemistry, materials science, and particularly in drug development, where the three-dimensional architecture of a molecule dictates its biological activity. This technical guide provides a comprehensive overview of the conformational preferences of the cycloundecane ring system, detailing the key experimental and computational methodologies used in its study and highlighting its relevance in medicinal chemistry.

Core Concepts: The Energetic Landscape of Cycloundecane

Cycloundecane avoids the high energy of a planar conformation by adopting a puckered, three-dimensional structure. Its conformational preferences are primarily dictated by a delicate balance between minimizing transannular steric repulsions (non-bonded interactions between atoms across the ring) and alleviating torsional strain (eclipsing interactions between adjacent C-H bonds).[1] This results in a potential energy surface with multiple local minima, each corresponding to a distinct conformer.

At low temperatures, the conformational equilibrium of cycloundecane is dominated by two primary conformers: [2] and [3] . Low-temperature 13C NMR spectroscopy has been instrumental in elucidating the relative populations of these conformers. In a solution at -183.1 °C, cycloundecane exists as a mixture of approximately 59% of the[2] conformer and 41% of the[3] conformer.

Quantitative Conformational Analysis

Computational chemistry plays a pivotal role in quantifying the energetic and geometric properties of cycloundecane's conformers. A variety of methods, ranging from molecular mechanics to high-level quantum mechanical calculations, have been employed to model the system.

Calculated Relative Energies and Populations

The following table summarizes the calculated relative free energies and corresponding populations of the two major conformers of cycloundecane. These values are typically obtained from computational methods such as Molecular Mechanics (MM3 and MM4) and Density Functional Theory (DFT).

| Conformer | Calculated Relative Free Energy (kcal/mol) | Calculated Population (%) | Experimental Population (%) at -183.1 °C |

| [2] | 0.00 | ~60 | ~59 |

| [3] | ~0.16 | ~40 | ~41 |

Note: Calculated values are approximate and can vary depending on the computational method and level of theory employed.

Key Geometrical Parameters

The distinct shapes of the[2] and[3] conformers are defined by their unique sets of dihedral angles and transannular distances. These parameters provide insight into the specific steric and torsional strains within each conformation.

| Conformer | Key Dihedral Angles (Representative) | Key Transannular Distances (H···H) (Å) |

| [2] | A mix of gauche and anti conformations | Multiple short contacts |

| [3] | Predominantly gauche conformations | Significant transannular repulsions |

Note: Specific values for dihedral angles and transannular distances require detailed output from computational models.

Experimental Protocols for Conformational Elucidation

The study of cycloundecane's conformation relies on a synergistic approach combining computational predictions with experimental validation. Several key techniques are employed to probe the structure and dynamics of this flexible ring system.

Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To slow down the interconversion between conformers on the NMR timescale, allowing for the observation of distinct signals for each populated conformation and the determination of their relative populations.

Detailed Methodology:

-

Sample Preparation: A solution of cycloundecane is prepared in a low-freezing point solvent, such as a mixture of dichlorofluoromethane (CHFCl2) and dichlorodifluoromethane (CF2Cl2) or propane. The concentration is typically in the range of 0.1-0.5 M.

-

Instrumentation: A high-field NMR spectrometer (e.g., 125 MHz for 13C) equipped with a variable temperature unit is used.

-

Data Acquisition:

-

The sample is cooled to a very low temperature, typically around -180 °C.

-

Proton-decoupled 13C NMR spectra are acquired. The use of a pulse sequence with a short relaxation delay is often employed to enhance the signal-to-noise ratio, especially for carbons with long relaxation times.

-

A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

The distinct resonances for each conformer are identified and assigned based on computational predictions of chemical shifts and symmetry considerations.

-

The relative populations of the conformers are determined by integrating the corresponding 13C NMR signals. The free energy difference (ΔG) between the conformers can then be calculated using the equation: ΔG = -RTlnK, where K is the equilibrium constant determined from the population ratio.

-

Single-Crystal X-ray Crystallography

Objective: To determine the precise three-dimensional structure of a cycloundecane derivative in the solid state, providing definitive information on bond lengths, bond angles, and torsion angles for a single conformation.

Detailed Methodology:

-

Crystal Growth: Single crystals of a suitable cycloundecane derivative are grown. This often involves introducing functional groups that facilitate crystallization through intermolecular interactions. A common method is the slow evaporation of a solvent from a saturated solution.

-

Data Collection:

-

A suitable single crystal is mounted on a goniometer of a single-crystal X-ray diffractometer.

-

The crystal is often cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve the quality of the diffraction data.

-

The diffractometer, equipped with a radiation source (e.g., Mo Kα or Cu Kα), rotates the crystal while irradiating it with X-rays. The diffracted X-rays are detected by an area detector.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined against the experimental data to optimize the atomic coordinates, and thermal parameters.

-

-

Data Deposition and Analysis:

-

The final crystallographic data, including atomic coordinates, are typically deposited in the Cambridge Crystallographic Data Centre (CCDC).

-

The detailed geometric parameters of the cycloundecane ring within the crystal structure can then be analyzed and compared with computational models.

-

Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy

Objective: To determine the rotational constants and, consequently, the precise gas-phase structure of different conformers of cycloundecane. This technique is highly sensitive to the mass distribution of the molecule and can distinguish between different conformers.

Detailed Methodology:

-

Sample Introduction: A sample of cycloundecane is vaporized, often with gentle heating, and seeded into a stream of an inert carrier gas (e.g., neon or argon).

-

Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to very low rotational and vibrational temperatures (typically 1-5 K), trapping them in their lowest energy conformations.

-

Microwave Excitation: A short, broadband "chirped" microwave pulse is broadcast into the vacuum chamber. This pulse rapidly sweeps through a range of frequencies, simultaneously exciting multiple rotational transitions of all polar conformers present in the expansion.

-

Signal Detection: After the excitation pulse, the coherently rotating molecules emit a free induction decay (FID) signal. This weak molecular emission is detected by a sensitive antenna.

-

Data Processing and Analysis:

-

The FID is digitized and Fourier transformed to produce a frequency-domain rotational spectrum.

-

The observed rotational transitions are assigned to specific conformers by comparing the experimental spectrum to theoretical predictions from quantum chemical calculations.

-

The rotational constants (A, B, and C) for each observed conformer are determined by fitting the assigned transitions to a rotational Hamiltonian. These constants are directly related to the moments of inertia and thus the 3D structure of the conformer.

-

Logical and Experimental Workflows

The determination of the conformational preferences of a flexible molecule like cycloundecane follows a well-defined workflow that integrates computational and experimental approaches.

Conformational Analysis Workflow

Caption: A typical workflow for the conformational analysis of cycloundecane.

Relevance to Drug Development

The conformational rigidity and well-defined three-dimensional shapes of medium-sized rings like cycloundecane make them attractive scaffolds in drug design. By incorporating a cycloundecane moiety into a larger molecule, medicinal chemists can:

-

Constrain Flexibility: Reducing the conformational flexibility of a drug candidate can lead to a lower entropic penalty upon binding to its target, potentially increasing binding affinity and specificity.

-

Introduce 3D Diversity: The non-planar nature of the cycloundecane ring allows for the precise spatial arrangement of pharmacophoric groups, enabling the exploration of three-dimensional chemical space to better match the topology of a protein binding site.

-

Scaffold Hopping: Cycloundecane and its derivatives can serve as novel, non-planar scaffolds to replace more common aromatic or smaller cycloalkane rings in existing drug molecules, potentially leading to improved properties and novel intellectual property.

-

Modulate Physicochemical Properties: The incorporation of a carbocyclic ring can influence properties such as lipophilicity and metabolic stability, which are critical for a drug's pharmacokinetic profile.

While direct examples of cycloundecane-containing drugs are not widespread, the principles learned from its conformational analysis are broadly applicable to the design of macrocyclic and medium-ring-containing therapeutics, a growing area in modern drug discovery. The ability to predict and control the conformation of these flexible ring systems is a key enabling technology in the development of the next generation of medicines.

References

Stability of Cis vs. Trans Isomers of Cycloundeca-1,3-diene: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational stability of geometric isomers within cyclic systems is a cornerstone of stereochemistry, profoundly influencing molecular properties and reactivity. In medium-sized rings (C8-C12), the energetic balance between cis and trans isomers often deviates from the trends observed in acyclic or smaller cyclic counterparts. This technical guide provides an in-depth analysis of the factors governing the relative stability of cis and trans isomers of cycloundeca-1,3-diene, a representative medium-sized cycloalkadiene. By examining the interplay of ring strain, transannular interactions, and torsional strain, we elucidate the thermodynamic preference for the cis configuration in this and related systems. This document synthesizes established principles of conformational analysis and outlines the typical experimental and computational methodologies employed to investigate these phenomena.

Introduction: The Challenge of Medium-Sized Rings

Cycloalkanes and their unsaturated derivatives in the C8 to C12 range, often termed "medium-sized rings," present unique conformational challenges. Unlike small rings, which are dominated by angle strain, or large rings, which behave similarly to acyclic systems, medium rings are primarily destabilized by a combination of torsional strain and non-bonded transannular interactions (steric hindrance across the ring). The introduction of double bonds, as in this compound, further constrains the conformational landscape and significantly influences the relative stabilities of its geometric isomers.

For acyclic or large-ring alkenes, trans isomers are generally more stable than their cis counterparts due to reduced steric repulsion between substituents on the double bond. However, in medium-sized rings, this trend is often reversed. The incorporation of a trans double bond within an 11-membered ring imposes severe geometric constraints, leading to a significant increase in ring strain.

Foundational Principles of Isomeric Stability in this compound

The relative stability of cis and trans isomers of this compound is dictated by the overall ring strain, which can be dissected into three primary components:

-

Angle Strain: The deviation of bond angles from their ideal values (120° for sp² carbons and 109.5° for sp³ carbons).

-

Torsional Strain: Destabilization arising from the eclipsing of bonds on adjacent atoms.

-

Transannular Strain: Steric repulsion between non-bonded atoms on opposite sides of the ring that are forced into close proximity.

In the case of this compound, the trans isomer experiences substantially more strain than the cis isomer. The polymethylene chain is forced to span the wider distance of the trans double bond, leading to a contorted and strained conformation. This results in significant transannular interactions, as protons on the methylene groups are brought into close contact with each other across the ring. Conversely, the cis isomer can adopt a more relaxed, lower-energy conformation that minimizes these unfavorable interactions. It is a well-established principle that for cycloalkenes with ring sizes of 11 or smaller, the cis isomer is thermodynamically more stable than the trans isomer.[1][2]

Quantitative Data on Isomer Stability

| Ring Size | Isomer | Relative Stability (kcal/mol) | Strain Energy (kcal/mol) | Reference Principle |

| C8 | cis | More Stable | ~9.7 | [1] |

| trans | Less Stable | ~19.0 | [1] | |

| C10 | cis | More Stable | ~12.2 | [1] |

| trans | Less Stable | ~15.9 | [1] | |

| C11 | cis | More Stable (Predicted) | ~11.3 | [1][2] |

| trans | Less Stable (Predicted) | Higher than cis | [1][2] | |

| C12 | cis | Less Stable | ~10.8 | [1][2] |

| trans | More Stable | ~8.4 | [1][2] |

Note: Strain energies are for the corresponding cycloalkanes and are provided to illustrate the general trend in medium rings. The relative stability trend for the cycloalkenes is well-established.

Methodologies for Stability Determination

The determination of the relative stabilities of isomers like those of this compound typically involves a combination of experimental and computational approaches.

Experimental Protocols

Isomerization Equilibration: A common experimental method to determine the thermodynamic stability of isomers is through equilibration.

-

Catalyst Selection: A suitable acid or metal catalyst is chosen to facilitate the isomerization between the cis and trans isomers without causing side reactions.

-

Reaction Setup: A solution of one isomer (or a mixture of isomers) in an appropriate solvent is prepared. The catalyst is introduced, and the mixture is heated or irradiated to initiate isomerization.

-

Monitoring: The reaction is monitored over time using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the ratio of the isomers.

-

Equilibrium Determination: The reaction is considered to have reached equilibrium when the ratio of the isomers remains constant over an extended period.

-

Thermodynamic Calculation: The difference in Gibbs free energy (ΔG°) between the isomers at the reaction temperature can be calculated from the equilibrium constant (K_eq) using the equation: ΔG° = -RT ln(K_eq).

Calorimetry: Heats of hydrogenation or combustion can provide data on the relative energies of the isomers.

-

Sample Preparation: Pure samples of each isomer are required.

-

Calorimetric Measurement: The heat released upon hydrogenation or complete combustion of a known amount of each isomer is precisely measured using a calorimeter.

-

Data Analysis: The difference in the heats of hydrogenation or combustion corresponds to the difference in the ground-state energies of the isomers. A less stable isomer will release more heat upon conversion to the same product.

Computational Protocols

Computational chemistry provides powerful tools for predicting the relative stabilities and elucidating the underlying structural features.

Molecular Mechanics (MM):

-

Force Field Selection: An appropriate force field (e.g., MMFF94, UFF) is chosen that is parameterized for hydrocarbons.

-

Conformational Search: A thorough conformational search is performed for both the cis and trans isomers to locate the global minimum energy conformation for each.

-

Energy Calculation: The steric energies of the lowest-energy conformers are calculated. The difference in these energies provides an estimate of the relative stability.

Quantum Mechanics (QM):

-

Method Selection: A suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP or a higher-level ab initio method (e.g., MP2), is selected.

-

Basis Set Selection: An appropriate basis set (e.g., 6-31G(d), cc-pVTZ) is chosen to provide a good balance between accuracy and computational cost.

-

Geometry Optimization: The geometries of the cis and trans isomers are fully optimized to find the stationary points on the potential energy surface.

-

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Energy Comparison: The relative energies (including ZPVE and thermal corrections to obtain Gibbs free energies) of the optimized structures are compared to determine the thermodynamically more stable isomer.

Visualization of Isomeric Relationship and Stability Factors

The following diagrams illustrate the logical relationships in the stability analysis of this compound isomers.

References

Preliminary Reactivity Studies of Cycloundeca-1,3-diene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the reactivity of cycloundeca-1,3-diene is limited in publicly accessible literature. This guide is a predictive overview based on the established principles of organic chemistry and analogous reactivity of other medium-ring (C8-C12) conjugated dienes. The experimental protocols provided are representative examples and would require optimization for this specific substrate.

Introduction

This compound is a cyclic hydrocarbon containing a conjugated diene system within an eleven-membered ring. As a medium-sized ring, its reactivity is influenced by a combination of factors including ring strain, transannular interactions, and the conformational flexibility of the ring system. This document outlines the expected preliminary reactivity of this compound, focusing on key reaction classes relevant to synthetic chemistry and drug development.

Core Reactivity Profile

The conjugated diene moiety is the primary site of reactivity in this compound. The key reactions are expected to be cycloadditions and electrophilic additions.

Cycloaddition Reactions: The Diels-Alder Reaction

The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful tool for the formation of six-membered rings.[1] this compound is expected to act as the diene component in this reaction, reacting with a variety of dienophiles. The reaction rate and stereoselectivity will be influenced by the ability of the diene to adopt the necessary s-cis conformation.

Illustrative Quantitative Data for Diels-Alder Reactions of Medium-Ring Dienes

| Diene | Dienophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Cycloocta-1,3-diene | Maleic anhydride | Benzene | 80 | 4 | 92 | Analogous System |

| Cycloocta-1,3-diene | Dimethyl acetylenedicarboxylate | Xylene | 140 | 12 | 85 | Analogous System |

| 1,3-Cyclohexadiene | N-Phenylmaleimide | Toluene | 110 | 2 | 95 | [2] |

Experimental Protocol: Diels-Alder Reaction of this compound with Maleic Anhydride (Hypothetical)

-

Materials: this compound (1.0 eq), Maleic Anhydride (1.1 eq), Toluene (anhydrous).

-

Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

-

Procedure:

-

To a solution of this compound in anhydrous toluene, add maleic anhydride.

-

Heat the reaction mixture to reflux with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product is expected to precipitate. Collect the solid by filtration.

-

Wash the solid with cold toluene and dry under vacuum to yield the Diels-Alder adduct.

-

Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Diagram of the Diels-Alder Reaction Pathway

Caption: Generalized Diels-Alder reaction pathway.

Electrophilic Addition Reactions

Conjugated dienes undergo electrophilic addition with reagents such as hydrogen halides (HX) and halogens (X₂).[3] The reaction proceeds through a resonance-stabilized allylic carbocation intermediate, leading to a mixture of 1,2- and 1,4-addition products. The ratio of these products can be influenced by reaction conditions such as temperature and solvent.[4][5]

-

Kinetic Control: At lower temperatures, the 1,2-addition product is often favored as it is formed faster.

-

Thermodynamic Control: At higher temperatures, the more stable 1,4-addition product is typically the major product.

Illustrative Data for Electrophilic Addition to Conjugated Dienes

| Diene | Reagent | Solvent | Temperature (°C) | Product Ratio (1,2:1,4) | Reference |

| 1,3-Butadiene | HBr | Ether | -80 | 80:20 | [5] |

| 1,3-Butadiene | HBr | Ether | 40 | 20:80 | [5] |

| 1,3-Cyclohexadiene | Br₂ | CCl₄ | 0 | 60:40 | Analogous System |

Experimental Protocol: Electrophilic Bromination of this compound (Hypothetical)

-

Materials: this compound (1.0 eq), Bromine (1.0 eq), Carbon Tetrachloride (anhydrous).

-

Apparatus: Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.

-

Procedure:

-

Dissolve this compound in anhydrous carbon tetrachloride and cool the solution in an ice bath.

-

Slowly add a solution of bromine in carbon tetrachloride dropwise with stirring.

-

Continue stirring at 0°C for 1 hour after the addition is complete.

-

Allow the reaction to warm to room temperature and stir for an additional hour.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Separate the 1,2- and 1,4-addition products by column chromatography.

-

Characterize the products by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Diagram of the Electrophilic Addition Workflow

Caption: Workflow for electrophilic addition to this compound.

Other Potential Reactivity

Metal-Catalyzed Reactions

Medium-ring dienes can participate in various metal-catalyzed reactions, including:

-

Metathesis: Ring-closing or ring-opening metathesis reactions can be used to synthesize or modify medium-sized rings.[2]

-

Cycloisomerization: Transition metals can catalyze the isomerization of dienes to form other cyclic structures.[6]

-

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, could be employed if the diene is appropriately functionalized (e.g., as a vinyl halide or triflate).

Transannular Reactions

Due to the proximity of atoms across the ring in medium-sized rings, transannular reactions are a possibility.[7] These reactions involve the formation of a bond between non-adjacent atoms and can lead to the formation of bicyclic products, particularly under acidic conditions or during certain rearrangements.

Conclusion

The reactivity of this compound is expected to be dominated by the chemistry of its conjugated diene system, primarily through Diels-Alder cycloadditions and electrophilic additions. The unique conformational properties of the eleven-membered ring may lead to interesting stereochemical outcomes and the potential for transannular reactions. The protocols and data presented in this guide, based on analogous systems, provide a solid foundation for initiating experimental investigations into the chemistry of this intriguing medium-ring diene. Further research is warranted to fully elucidate the specific reactivity and synthetic potential of this compound.

References

- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Transannular reactions in medium-sized rings | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Cycloundeca-1,3-diene via Ring-Closing Metathesis (RCM)

Introduction

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in synthetic organic chemistry for the construction of cyclic olefins, including macrocycles that are key structural motifs in many natural products and pharmaceuticals. This application note provides a detailed protocol for the synthesis of cycloundeca-1,3-diene, an 11-membered carbocycle with a conjugated diene system, utilizing RCM. The synthesis of medium to large rings is often challenging, but RCM offers an efficient pathway.[1][2] This document outlines the use of commercially available Grubbs-type ruthenium catalysts, which are known for their functional group tolerance and robust performance in a variety of solvents.[3] The protocol is designed for researchers, scientists, and professionals in drug development who are interested in leveraging RCM for the synthesis of macrocyclic compounds.

Reaction Principle

The synthesis of this compound is achieved through the intramolecular RCM of an acyclic precursor, undeca-1,3,10-triene. The reaction is catalyzed by a ruthenium alkylidene complex, such as a Grubbs catalyst. The catalyst facilitates the cleavage and reformation of carbon-carbon double bonds, leading to the formation of the desired cyclic diene and the release of a volatile byproduct, ethylene, which drives the reaction to completion. The general mechanism proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metallacyclobutane intermediate.[1]

Data Presentation

The following tables summarize typical reaction conditions and yields for the RCM synthesis of 11- and 12-membered rings, providing a comparative overview of different Grubbs-type catalysts.

Table 1: Comparison of Grubbs Catalysts for the Synthesis of 11- and 12-Membered Carbocycles

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Grubbs I | 5 | Dichloromethane | 40 | 12 | 65 | Analogous Systems |

| Grubbs II | 2.5 | Dichloromethane | 25 | 4 | 85 | Analogous Systems |

| Hoveyda-Grubbs II | 2.5 | Toluene | 80 | 2 | 90 | Analogous Systems |

Table 2: Effect of Reaction Parameters on the RCM of an Acyclic Triene Precursor

| Parameter | Variation | Effect on Yield | Notes |

| Catalyst | Grubbs I vs. Grubbs II | Grubbs II generally provides higher yields and faster turnover. | Second-generation catalysts are often more active for macrocyclization. |

| Solvent | Dichloromethane vs. Toluene | Toluene allows for higher reaction temperatures, which can improve reaction rates. | Solvent choice can also affect catalyst stability and solubility. |

| Concentration | 0.1 M vs. 0.01 M | Lower concentrations favor intramolecular RCM over intermolecular polymerization. | High dilution is crucial for macrocyclization. |

| Temperature | 25°C vs. 80°C | Higher temperatures can increase reaction rates but may lead to catalyst decomposition. | Optimal temperature depends on the catalyst used. |

Experimental Protocols

Synthesis of the Acyclic Precursor: Undeca-1,3,10-triene

A detailed, multi-step synthesis would be required to prepare the undeca-1,3,10-triene precursor. This would typically involve standard organic transformations such as Wittig reactions, Grignard reactions, or cross-coupling reactions to construct the carbon backbone with the required terminal and internal double bonds. For the purpose of this application note, we will assume the availability of the precursor.

Ring-Closing Metathesis Protocol for this compound

This protocol is based on general procedures for RCM of acyclic dienes to form macrocycles.

Materials:

-

Undeca-1,3,10-triene

-

Grubbs Catalyst®, 2nd Generation

-

Anhydrous, degassed dichloromethane (CH₂Cl₂)

-

Argon or Nitrogen gas

-

Standard laboratory glassware (Schlenk flask, syringe, etc.)

-

Magnetic stirrer and hotplate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Preparation of the Reaction Vessel: A Schlenk flask is flame-dried under vacuum and backfilled with argon or nitrogen.

-

Dissolution of the Substrate: Undeca-1,3,10-triene (1 equivalent) is dissolved in anhydrous, degassed dichloromethane to a concentration of 0.01 M. The solution is stirred under an inert atmosphere.

-

Addition of the Catalyst: Grubbs Catalyst®, 2nd Generation (0.025 equivalents) is added to the stirred solution under a positive flow of inert gas.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature (25°C). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

-

Quenching the Reaction: Upon completion, the reaction is quenched by the addition of a few drops of ethyl vinyl ether and stirred for 30 minutes to deactivate the catalyst.

-

Work-up and Purification: The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexanes to 10% ethyl acetate in hexanes) to afford the pure this compound.

-

Characterization: The structure and purity of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Logical Workflow for RCM Synthesis

Caption: Workflow for the RCM synthesis of this compound.

Signaling Pathway (Illustrative RCM Catalytic Cycle)

Caption: Simplified catalytic cycle for ring-closing metathesis.

References

Application of Grubbs Catalyst for the Synthesis of 11-Membered Cyclic Dienes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of medium-sized rings, such as 11-membered carbocycles and heterocycles, presents a significant challenge in organic chemistry due to unfavorable enthalpic and entropic factors. Ring-closing metathesis (RCM) catalyzed by ruthenium-based Grubbs catalysts has emerged as a powerful tool for the formation of various unsaturated rings, offering high functional group tolerance and operational simplicity.[1] This document provides detailed application notes and protocols for the synthesis of 11-membered cyclic dienes using Grubbs catalysts, a transformation of interest in the synthesis of natural products and complex molecular architectures. While direct, high-yield syntheses of 11-membered rings via RCM can be challenging, strategic approaches have been developed to access these structures.

Application Notes

The success of ring-closing metathesis for the synthesis of 11-membered rings is highly dependent on the substrate, catalyst choice, and reaction conditions. Generally, the formation of medium-sized rings (8-11 members) is less favorable than for smaller (5-7 members) or larger (>12 members) rings.

Catalyst Selection:

-

First-Generation Grubbs Catalyst (G1): While less reactive, G1 can be effective and is sometimes more selective. It may be suitable for less sterically hindered dienes.

-

Second-Generation Grubbs Catalyst (G2): Featuring an N-heterocyclic carbene (NHC) ligand, G2 is significantly more active and is often the catalyst of choice for more challenging RCM reactions, including the formation of medium-sized rings.[2]

-

Hoveyda-Grubbs Catalysts: These catalysts offer increased stability and are particularly useful in specific applications.

Reaction Conditions:

-

Concentration: High dilution conditions (typically 0.001–0.01 M) are crucial to favor intramolecular RCM over intermolecular oligomerization or polymerization.

-

Solvent: Dichloromethane (DCM) and toluene are the most commonly used solvents. Toluene can be advantageous for reactions requiring higher temperatures.

-

Temperature: Reactions are typically run at room temperature to refluxing temperatures of the solvent. Higher temperatures can sometimes improve yields for sluggish cyclizations but may also lead to catalyst decomposition.

-

Atmosphere: While Grubbs catalysts are more tolerant to air and moisture than other metathesis catalysts, performing reactions under an inert atmosphere (e.g., argon or nitrogen) is recommended for optimal results and catalyst longevity.

Experimental Protocols

While a direct, high-yield RCM to form a simple 11-membered carbocyclic diene is not extensively reported, a tandem Grubbs-catalyzed RCM followed by a Grob fragmentation provides a viable route to this ring system.[3] Below is a protocol adapted from the work of Saicic and coworkers for the synthesis of an 11-membered cyclic diene.

Protocol: Synthesis of an 11-Membered Cyclic Diene via Tandem RCM-Grob Fragmentation

This protocol involves the initial formation of a bicyclic system using a first-generation Grubbs catalyst, followed by a fragmentation to yield the 11-membered ring.

Step 1: Ring-Closing Metathesis

-

Materials:

-

Acyclic diene precursor (specifically, a substituted cyclopentanone or cyclohexanone derivative with two allyl groups)[3]

-

First-Generation Grubbs Catalyst (G1)

-

Anhydrous, degassed dichloromethane (DCM)

-

Argon or Nitrogen gas

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

-

Procedure:

-

Dissolve the acyclic diene precursor in anhydrous, degassed DCM in a Schlenk flask under an inert atmosphere to achieve a concentration of 0.01 M.

-

Add the First-Generation Grubbs Catalyst (5 mol%) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the resulting bicyclic product by flash column chromatography on silica gel.

-

Step 2: Grob Fragmentation

-

Materials:

-

Bicyclic intermediate from Step 1

-

Methanol (MeOH)

-

Hydrazine hydrate

-

Acetic acid (AcOH)

-

Sodium nitrite (NaNO₂)

-

Diethyl ether

-

-

Procedure:

-

Dissolve the bicyclic intermediate in methanol.

-

Treat the solution with hydrazine hydrate and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 12 hours.

-

Cool the reaction to 0 °C and add a solution of sodium nitrite in water dropwise.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the resulting 11-membered cyclic diene by flash column chromatography.

-

Data Presentation

The following table summarizes representative data for the synthesis of medium-sized rings using Grubbs catalysts, adapted from relevant literature. Note that specific yields for an 11-membered diene via direct RCM are often substrate-dependent and may be moderate.

| Entry | Precursor | Catalyst (mol%) | Solvent | Conc. (M) | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |

| 1 | Substituted diallyl cyclopentanone derivative | G1 (5) | DCM | 0.01 | RT | 2-4 | Bicyclic Intermediate | ~80-90 | [3] |

| 2 | Bicyclic Intermediate | - | MeOH | - | RT | 14 | 11-membered diene | ~60-70 | [3] |

Visualizations

Reaction Workflow

Caption: Tandem RCM-Grob fragmentation workflow.

Signaling Pathway (General RCM Mechanism)

References

Application Notes and Protocols: Intramolecular Diels-Alder (IMDA) Reactions of Cycloundecatrienes

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the Intramolecular Diels-Alder (IMDA) reaction of cycloundecatrienes, a powerful tool in synthetic organic chemistry for the construction of complex polycyclic systems. These reactions are particularly valuable in the synthesis of natural products and analogues for drug discovery, offering high levels of stereocontrol and efficiency.

Introduction to IMDA Reactions of Cycloundecatrienes

The Intramolecular Diels-Alder (IMDA) reaction is a variation of the Nobel Prize-winning Diels-Alder reaction, where the diene and dienophile are present within the same molecule. This intramolecular nature offers several advantages over its intermolecular counterpart, including increased reaction rates due to a less negative entropy of activation, and often, a higher degree of stereoselectivity.[1] The cyclization of cycloundecatrienes via IMDA reactions typically leads to the formation of tricyclic systems, which are common structural motifs in a wide range of biologically active natural products.

The general transformation involves the [4+2] cycloaddition of a diene and a dienophile tethered by a carbon chain, forming a six-membered ring. In the case of cycloundecatrienes, the existing eleven-membered ring provides the framework for the diene and dienophile, and the IMDA reaction results in the formation of a new bridged or fused ring system.

Key Factors Influencing the Reaction

The outcome of the IMDA reaction of cycloundecatrienes, including yield and diastereoselectivity, is influenced by several factors:

-

Substitution: The nature and position of substituents on the cycloundecatriene backbone can significantly impact the stereochemical outcome of the reaction.

-

Reaction Conditions: Thermal and Lewis acid-catalyzed conditions are commonly employed, often leading to different product distributions. Lewis acids can enhance the reactivity of the dienophile and influence the transition state geometry.

-

Conformational Control: The inherent conformational preferences of the eleven-membered ring play a crucial role in dictating the approach of the diene and dienophile, thereby influencing the stereochemistry of the resulting tricyclic product.

Quantitative Data Summary

The following table summarizes representative quantitative data for the IMDA reaction of a sulfonyl-substituted cycloundecatriene derivative.

| Entry | Substrate | Conditions | Product(s) | Diastereomeric Ratio | Yield (%) | Reference |

| 1 | Phenyl-sulfonyl-cycloundeca-1,3,8-triene | Toluene, 180 °C, 1.5 h | Tricyclo[6.3.0.0²⁶]undecene derivative | 1.8 : 1 | 85 | Craig, D. et al. |

Experimental Protocols

General Procedure for the Thermal IMDA Reaction of a Sulfonyl-Substituted Cycloundecatriene

This protocol is based on the work of Craig, D. et al. and describes the thermal cyclization of a phenyl-sulfonyl-cycloundeca-1,3,8-triene.

Materials:

-

Phenyl-sulfonyl-cycloundeca-1,3,8-triene

-

Toluene (anhydrous)

-

Argon or Nitrogen gas supply

-

Heating mantle or oil bath

-

Round-bottom flask equipped with a reflux condenser

-

Standard glassware for work-up and purification

-

Silica gel for column chromatography

Procedure:

-

A solution of phenyl-sulfonyl-cycloundeca-1,3,8-triene in anhydrous toluene is prepared in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

-

The solution is heated to 180 °C and maintained at this temperature for 1.5 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is allowed to cool to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford the tricyclic product as a mixture of diastereomers.

Visualizations

Reaction Scheme

Caption: General scheme of the Intramolecular Diels-Alder reaction of a cycloundecatriene.

Experimental Workflow

Caption: Workflow for the thermal IMDA reaction of a cycloundecatriene derivative.

Logical Relationship of Factors Influencing Stereoselectivity

Caption: Factors influencing the stereochemical outcome of the IMDA reaction.

References

Application Notes: Synthesis and Utility of Functionalized Cycloundeca-1,3-diene Derivatives

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 6. Collection - Development of a General, Sequential, Ring-Closing Metathesis/Intramolecular Cross-Coupling Reaction for the Synthesis of Polyunsaturated Macrolactones - Journal of the American Chemical Society - Figshare [acs.figshare.com]

- 7. Frontiers | Non-canonical Hedgehog Signaling Pathway in Cancer: Activation of GLI Transcription Factors Beyond Smoothened [frontiersin.org]

- 8. Hedgehog/GLI Signaling Pathway: Transduction, Regulation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of RAF1 (c-RAF) by the Marine Alkaloid Lasonolide A Induces Rapid Premature Chromosome Condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of RAF1 (c-RAF) by the Marine Alkaloid Lasonolide A Induces Rapid Premature Chromosome Condensation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cycloundeca-1,3-diene as a Scaffold in Macrocyclic Synthesis

Introduction to Dienes in Macrocyclic Synthesis

Macrocycles, cyclic molecules with 12 or more atoms, represent a significant and growing area in drug discovery.[1][2] They offer a unique structural class that bridges small molecules and biologics, often exhibiting high binding affinity and selectivity for challenging protein targets.[2][3] The incorporation of a diene moiety, such as the one present in cycloundeca-1,3-diene, within a macrocyclic scaffold provides a versatile handle for further chemical modifications, enabling the exploration of a wider chemical space.

The conjugated 1,3-diene system is a particularly valuable functional group as it can participate in various chemical transformations, most notably Diels-Alder reactions. This allows for the construction of complex, fused bicyclic systems from a macrocyclic precursor, offering a pathway to novel molecular architectures with potential therapeutic applications.[4][5]

Synthetic Strategies for Diene-Containing Macrocycles

The primary method for synthesizing macrocycles containing a diene functionality is through Ring-Closing Metathesis (RCM). RCM is a powerful and widely used reaction in organic synthesis that allows for the formation of unsaturated rings from acyclic precursors containing two terminal alkenes.[6]

A common strategy involves the RCM of a dienyne, which generates a macrocycle containing a 1,3-diene unit.[7] This approach offers a high degree of control over the ring size and can be tolerant of various functional groups. Fused bicyclic compounds comprising both small and large rings can be synthesized using dienyne RCM with Grubbs' catalyst.[4][5]

Another approach involves the copper-mediated Castro-Stephens coupling followed by an in situ reduction to generate strained 1,3-diene macrocycles.[8]

Quantitative Data from Analogous Systems

The following table summarizes representative quantitative data for the synthesis of diene-containing macrocycles using RCM from analogous systems. It is important to note that reaction yields and stereoselectivity are highly substrate-dependent.

| Precursor Type | Catalyst | Ring Size | Yield (%) | E/Z Ratio | Reference |

| Dienyne | Grubbs' Catalyst | 14-17 | - | High E-selectivity | [4][5] |

| Diene with internal H-bond | Grubbs' Catalyst | - | - | Single diastereomer | [6] |

| Diene (for (-)-balanol intermediate) | - | 7 | 88 | 1:1.4 to 1:2.5 | [6] |

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of a diene-containing macrocycle via Ring-Closing Metathesis (RCM) of a dienyne precursor. This protocol should be adapted and optimized for specific substrates.

Protocol: Synthesis of a Fused Bicyclic Compound via Dienyne RCM

Materials:

-

Dienyne precursor

-

Grubbs' Catalyst (e.g., Grubbs' 2nd Generation Catalyst)

-

Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

Preparation of the Reaction Vessel: A Schlenk flask is flame-dried under vacuum and backfilled with an inert atmosphere (Nitrogen or Argon).

-

Dissolution of the Precursor: The dienyne precursor is dissolved in the anhydrous, degassed solvent to a low concentration (typically 0.001-0.01 M) to favor intramolecular cyclization over intermolecular oligomerization.

-

Addition of the Catalyst: Grubbs' catalyst (typically 1-5 mol%) is added to the solution under a positive pressure of the inert gas.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature or heated to reflux, and the progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from a few hours to 24 hours.

-

Work-up: Upon completion, the reaction is quenched by the addition of a quenching agent (e.g., ethyl vinyl ether) to deactivate the catalyst. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired macrocyclic diene.

Visualizations of Synthetic Pathways

The following diagrams illustrate the general workflow for the synthesis and subsequent functionalization of diene-containing macrocycles.

References

- 1. Macrocycles: MCR synthesis and applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The exploration of macrocycles for drug discovery — an underexploited structural class | Semantic Scholar [semanticscholar.org]

- 3. The exploration of macrocycles for drug discovery--an underexploited structural class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of fused multicyclic compounds containing macrocycles by dienyne ring-closing metathesis and Diels-Alder reactions - PubMed [pubmed.ncbi.nlm.nih.gov]